(-)-1 4-Di-o-tosyl-L-threitol
Overview
Description
(-)-1 4-Di-o-tosyl-L-threitol, also known as this compound, is a useful research compound. Its molecular formula is C18H22O8S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Bio-based Polyesters and Copolyesters
Lavilla et al. (2014) studied the preparation of bio-based polyesters using 2,3-O-Methylene-L-threitol, a derivative of naturally occurring tartaric acid. They explored its application in partially bio-based poly(butylene terephthalate) (PBT) copolyesters, examining thermal stabilities and crystallization properties, providing insights into the use of such compounds in material science (Lavilla et al., 2014).
2. Fermentation Processes for Threitol Production
Chi et al. (2019) demonstrated the efficient biosynthesis of D-threitol, a diastereoisomer of erythritol, from glucose via fermentation processes using an engineered strain of Yarrowia lipolytica. This study highlights the potential for microbial fermentation to produce threitol for applications in food, pharmaceutical, and medicine (Chi et al., 2019).
3. Synthesis of Functionalized Phospholane and Phosphorinane Oxides
Hanaya et al. (2006) explored the synthesis of functionalized phospholane and phosphorinane oxides from 1,4-di-O-mesyl L-threitol, demonstrating its application in creating complex organic compounds which could have implications in various chemical synthesis processes (Hanaya et al., 2006).
4. Dithiothreitol (DTT) as a Reducing Agent
Lukesh et al. (2012) discussed the use of Dithiothreitol (DTT), a derivative of L-threitol, as a standard reagent for reducing disulfide bonds in biological molecules, highlighting its importance in biochemistry and molecular biology (Lukesh et al., 2012).
5. Hyperbranched Carbohydrate Polymer Synthesis
Imai et al. (2004) researched the polymerization of 1,4-anhydro-L-threitol to produce hyperbranched carbohydrate polymers. This study provides insights into the potential applications of L-threitol derivatives in polymer science (Imai et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
[(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQGPMGPNUYCOK-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (-)-1,4-Di-O-tosyl-L-threitol in the synthesis of the described dendrimers?
A1: (-)-1,4-Di-O-tosyl-L-threitol serves as the starting point for the chiral element within the dendrimer structure. The synthesis begins with the (2S,3S)-(–)-2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol, which undergoes a series of reactions to ultimately become the linking unit between the surface groups (4-tert-butylphenoxy) and the branching junctures (phloroglucinol) of the dendrimer [].
Q2: How does the chirality of (-)-1,4-Di-O-tosyl-L-threitol influence the properties of the final dendrimer molecules?
A2: The use of the enantiomerically pure (-)-1,4-Di-O-tosyl-L-threitol ensures that the resulting dendrimers are also chiral and homochiral. This chirality is crucial for the observed optical activity of the dendrimers. The study found that the specific rotations of the dendrimers remained relatively constant regardless of the generation, and the molar rotations were proportional to the number of chiral tartrate units derived from the (-)-1,4-Di-O-tosyl-L-threitol [].
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